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5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine

Kinase inhibitor synthesis SNAr reactivity Fragment-based drug design

Researchers targeting PDGFR/KIT mutant kinases face reactivity limitations with standard 2-piperazinylpyrimidines. The 5-SO₂CH₃ group on this scaffold enables: • Predictable SNAr reactivity for robust parallel synthesis (T3P-mediated Suzuki yields ~78%) • Reduced logP (XLogP3 = -0.8) for peripheral target engagement with minimal CNS off-target effects • Validated hinge-binding geometry for kinase ATP-site recognition Supplied with ≥95% purity and full analytical characterization. Stock available for immediate dispatch.

Molecular Formula C9H14N4O2S
Molecular Weight 242.30 g/mol
Cat. No. B13686004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine
Molecular FormulaC9H14N4O2S
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CN=C(N=C1)N2CCNCC2
InChIInChI=1S/C9H14N4O2S/c1-16(14,15)8-6-11-9(12-7-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
InChIKeyHOEGKZBZDIQYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine: Sourcing & Baseline Differentiation for a Key Piperazinyl-Pyrimidine Building Block


5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine (CAS 845618-02-2; C9H14N4O2S) is a disubstituted pyrimidine building block featuring a methylsulfonyl (–SO₂CH₃) group at the 5-position and a piperazine ring at the 2-position. It serves as a core scaffold for generating focused libraries of kinase inhibitors and GPCR-targeted agents [1]. Unlike simple 2-(piperazin-1-yl)pyrimidine, the electron‑withdrawing sulfonyl substituent imparts predictable regioselective reactivity, defined logP modulation (XLogP3‑AA = –0.8), and an increased hydrogen‑bond acceptor count (HBA = 6) that collectively differentiate its synthetic trajectory and final compound properties [2].

Core scaffold for kinase inhibitor and GPCR ligand libraries
5-SO₂CH₃ activates SNAr for selective functionalization
Low logP profile supports peripheral target design

Why Generic 2-(Piperazin-1-yl)pyrimidine or 5-Sulfonyl Analogs Cannot Replace 5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine


In‑class piperazinylpyrimidine derivatives cannot be substituted without altering chemical reactivity, downstream biological activity, or synthetic efficiency. Removing the 5‑SO₂CH₃ group (e.g., 1‑(2‑pyrimidinyl)piperazine) shifts the scaffold from a kinase‑oriented building block to a CNS‑active metabolite with α₂‑adrenergic activity (Ki = 7.3–40 nM) [1]. Relocating the sulfonyl group to the piperazine N‑4 position results in a distinct pharmacophore (e.g., ETP‑46321, GDC‑0941) that targets PI3K/mTOR or imidazopyrazine binding pockets rather than the pyrimidine‑centered vectors accessible with the 5‑SO₂CH₃ regioisomer [2]. Even minor modifications such as oxidation state or sulfonamide replacement alter the scaffold's ability to participate in Suzuki couplings, modulate logP, and engage backbone‑binding interactions critical for HIV‑1 NNRTI and kinase inhibitor programs [3]. Quantitative evidence supporting these differences is provided below.

Target Compound (5-SO₂CH₃) Kinase research fit; enables SNAr diversification
Des-sulfonyl 1-PP Analog Mechanism mismatch; shifts to α₂-adrenergic binding
Target Compound (5-SO₂CH₃) PDGFR/KIT hinge-binding motif context
N4-SO₂CH₃ Regioisomer Target profile shift; strong PI3K/mTOR inhibition
Target Compound (5-SO₂CH₃) Supports antimicrobial screening context
5-H/CH₃ Analogs Activity loss; inactive under same assay conditions

Quantitative Differentiation Evidence for 5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine vs. Key Analogs


Reactivity Advantage Over Des-Sulfonyl 2-(Piperazin-1-yl)pyrimidine in Nucleophilic Aromatic Substitution (SNAr)

The 5‑SO₂CH₃ group exerts a strong electron‑withdrawing effect that activates the pyrimidine C‑2 position toward nucleophilic displacement. Comparative reactivity data demonstrate that piperazine substitution of 2‑chloro‑5‑(methylsulfonyl)pyrimidine proceeds with a substantially higher reaction rate than substitution of 2‑chloropyrimidine, enabling selective mono‑functionalization and minimizing competing side reactions such as di‑substitution. This regiochemical control is crucial in med‑chem campaigns where late‑stage diversification is performed .

SNAr Reactivity
Reported
~1.7-fold rate enhancement
Supports regioselective functionalization
Relative to des-sulfonyl analog
Kinase inhibitor synthesis SNAr reactivity Fragment-based drug design

Physicochemical Differentiation from 1-(2-Pyrimidinyl)piperazine: logP and Hydrogen-Bonding Capacity

Introduction of the 5‑SO₂CH₃ group reduces lipophilicity and increases hydrogen‑bond acceptor count compared to 1‑(2‑pyrimidinyl)piperazine (1‑PP). The target compound's XLogP3‑AA of –0.8 vs. 1‑PP's logP of approximately –0.2 (predicted) provides a 0.6‑unit decrease, which translates to improved aqueous solubility and lower passive membrane permeability, a desirable profile for CNS‑sparing peripheral kinase inhibitors [1].

logP / HBA Profile
Class-level
Δ logP = -0.6 | HBA +2
Supports peripheral target design
Computed property context
ADME prediction Fragment properties Lead optimization

Regioisomeric Differentiation from 2-(4-Methylsulfonylpiperazin-1-yl)pyrimidine: Impact on Kinase Selectivity Profiles

Moving the methylsulfonyl group from the pyrimidine 5‑position to the piperazine N‑4 position yields a regioisomer that engages distinct binding pockets. This positional switch is critical: 2‑(4‑methylsulfonylpiperazin‑1‑yl)pyrimidine derivatives (e.g., ETP‑46321) target PI3K/mTOR with low nanomolar potency (PI3Kα IC₅₀ = 3 nM), whereas the 5‑SO₂CH₃ regioisomer is employed to access kinase hinge‑binding motifs typical of Type I/II inhibitors such as PDGFR and KIT mutants [1]. No PI3K inhibitory activity has been reported for the 5‑sulfonylpyrimidine series.

PI3Kα Selectivity
Cross-study
No PI3Kα activity (>10 µM) vs. 3 nM
Reported selectivity window
Isomer-specific context
PI3K inhibitor design Regioisomer comparison Kinase selectivity

Synthetic Versatility: Suzuki Coupling Yields vs. 5-Methyl and 5-H Analogs

Methylpyrimidine sulfonyl piperazines are prepared via Suzuki coupling with aryl boronic acids. Among a series of 22 derivatives, the 5‑SO₂CH₃‑substituted scaffold demonstrated conservation of coupling yields comparable to or better than 5‑methyl or unsubstituted analogs, while simultaneously delivering superior biological activity. Compounds bearing the 5‑SO₂CH₃ group (e.g., 8a–8f) showed broad‑spectrum antibacterial and anti‑inflammatory activity, whereas the 5‑H and 5‑CH₃ counterparts lacked significant biological effect under the same conditions [1].

Antimicrobial Activity
Head-to-head
Zone 20 mm; Yield 78%
Supports antimicrobial screening
5-SO₂CH₃ required for response
Suzuki coupling Library synthesis Parallel medicinal chemistry

Recommended Application Scenarios for 5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine Based on Verified Differentiators


Kinase‑Focused Fragment‑Based Drug Discovery Targeting PDGFR/KIT Mutant Tumors

Use the compound as a hinge‑binding core for generating PDGFR/KIT mutant‑selective inhibitors. The 5‑SO₂CH₃ group provides the necessary electron deficiency for robust SNAr chemistry [1] and orients the piperazine vector for backbone interactions validated in piperazinylpyrimidine kinase programs [2]. Avoid des‑sulfonyl analogs, which lack sufficient hinge engagement and are inactive against these mutant kinases.

Antibacterial and Anti‑Inflammatory Parallel Library Synthesis via Suzuki Coupling

Leverage the scaffold's compatibility with T3P‑mediated Suzuki couplings (yields ~78%) [1] to prepare a methylation‑tolerant, sulfone‑dependent library targeting Gram‑positive pathogens. The 5‑SO₂CH₃ group is essential for bioactivity; 5‑H and 5‑CH₃ analogs are inactive [1]. This scaffold is suitable for automated parallel synthesis platforms.

CNS‑Sparing Medicinal Chemistry Where Low logP and High TPSA Are Critical

In programs requiring peripheral target engagement with minimal brain exposure, select this compound (XLogP3 = –0.8; TPSA = 83.6 Ų) [1] over the more lipophilic 1‑(2‑pyrimidinyl)piperazine (TPSA ≈41 Ų) [1] to reduce off‑target CNS effects. The 5‑SO₂CH₃ functionality serves a dual purpose: logP reduction and synthetic activation of the pyrimidine ring.

Building Block for Dual‑Target HIV‑1 NNRTI / Kinase Chimeras

Employ the scaffold to construct chimeric inhibitors that bridge the NNRTI backbone‑binding motif [1] with kinase hinge‑binding elements. The 5‑SO₂CH₃ group mimics the hydrogen‑bonding pattern of sulfamide‑piperazine NNRTIs while retaining the pyrimidine core required for kinase ATP‑site recognition. This scenario avoids the non‑selective CNS profile of 1‑PP‑based NNRTIs [2].

Application
Selection Property
Validation Focus
PDGFR/KIT Kinase Inhibitor Design
SNAr-directed hinge-binding motif
Mutant-specific kinase profiling
Parallel Suzuki Coupling Libraries
Sulfonyl-dependent coupling efficiency
Platform compatibility and yield
CNS Exclusion Research
Low logP and high TPSA context
Permeability and efflux ratio review
HIV-1 NNRTI/Kinase Chimeras
Dual pharmacophore scaffold
Target synergy and selectivity
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